molecular formula C18H22BrN5O B2402058 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923122-30-9

2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2402058
CAS No.: 923122-30-9
M. Wt: 404.312
InChI Key: BBDHTISSUGTIIA-UHFFFAOYSA-N
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Description

    Reagents: 3-bromobenzoyl chloride, piperazine derivative

    Conditions: Nucleophilic substitution reactions in the presence of a base (e.g., triethylamine)

    Yield: Moderate to high yields depending on reaction conditions.

  • Step 3: Formation of Pyrimidine Ring

      Reagents: Ethylamine, methylpyrimidine derivative

      Conditions: Condensation reactions under acidic or basic conditions

      Yield: Variable yields based on specific reaction conditions.

  • Industrial Production Methods

    Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps

    Chemical Reactions Analysis

    Types of Reactions

    2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

      Oxidation: Introduction of oxygen atoms into the molecule.

      Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

      Substitution: Replacement of one functional group with another.

    Common Reagents and Conditions

      Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

      Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperature and pressure.

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

    Scientific Research Applications

    2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:

    Mechanism of Action

    The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

    Properties

    IUPAC Name

    (3-bromophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22BrN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BBDHTISSUGTIIA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22BrN5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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